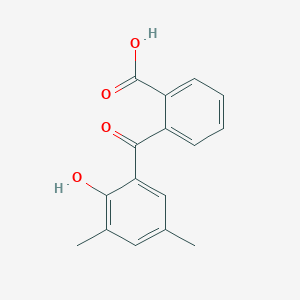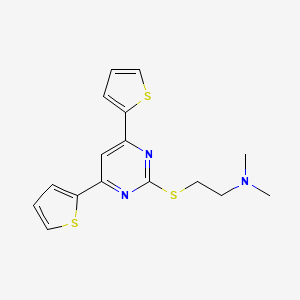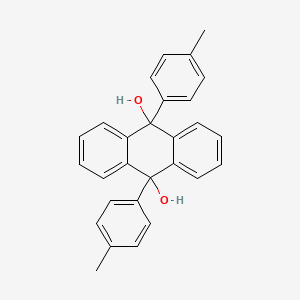
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is a complex organic compound characterized by the presence of pyridine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the pyridine ring through radical intermediates . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as catalytic protodeboronation and hydromethylation are employed to achieve efficient production .
化学反応の分析
Types of Reactions
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a significant role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Another compound with trifluoromethyl groups, used in organic synthesis.
Tetraphenylethene-based Schiff base: Exhibits different photochromic and fluorescence properties.
Uniqueness
Pyridine, 4-methoxy-2-(3-(trifluoromethyl)phenyl)-6-(4-(trifluoromethyl)phenyl)- is unique due to its specific structural arrangement and the presence of both pyridine and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
特性
| 116579-42-1 | |
分子式 |
C20H13F6NO |
分子量 |
397.3 g/mol |
IUPAC名 |
4-methoxy-2-[3-(trifluoromethyl)phenyl]-6-[4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C20H13F6NO/c1-28-16-10-17(12-5-7-14(8-6-12)19(21,22)23)27-18(11-16)13-3-2-4-15(9-13)20(24,25)26/h2-11H,1H3 |
InChIキー |
LJLUDPHMJHTYMA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/no-structure.png)




![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
